Methyl 338456

Description

Properties

Molecular Formula |

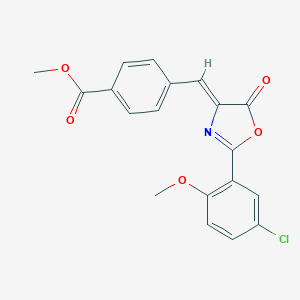

C19H14ClNO5 |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

methyl 4-[(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |

InChI |

InChI=1S/C19H14ClNO5/c1-24-16-8-7-13(20)10-14(16)17-21-15(19(23)26-17)9-11-3-5-12(6-4-11)18(22)25-2/h3-10H,1-2H3/b15-9- |

InChI Key |

QUALSLAMBITCSR-DHDCSXOGSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Clarification on the Term "Methyl 338456"

Potential misinterpretations include:

- Misuse of a patent or report ID (e.g., Patent No. 338456 or Report ID 338456).

- Typographical error in a CAS Registry Number or chemical name.

Comparison with Methylated Compounds

If "this compound" is intended to refer to a methyl ester or methylated compound, the evidence provides data on structurally similar compounds (Table 1).

Table 1: Properties of Methyl Esters and Related Compounds

Key Findings:

- Structural analogs : Methyl esters often serve as derivatives for gas chromatography (e.g., resin analysis ).

- Industrial relevance : Chloromethyl chlorosulfate (CAS 49715-04-0) is a regulated intermediate used in manufacturing .

- Analytical methods : Methylated compounds are frequently analyzed via GC-MS or HPLC, as demonstrated in resin studies and atmospheric VOC research .

Recommendations for Further Inquiry

Verify nomenclature: Cross-reference "this compound" with authoritative chemical databases (e.g., CAS, PubChem).

Contextualize the term : Determine if "338456" refers to a proprietary code, inventory ID, or patent unrelated to chemistry.

Explore methylated analogs : If the focus is methyl esters, studies on resin-derived compounds (e.g., sandaracopimaric acid methyl ester) or VOCs (e.g., methyl salicylate) provide actionable insights .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 338456 with high purity?

To synthesize this compound, follow a stepwise protocol: (1) Use high-purity reagents and solvents, as contamination can alter reaction pathways. (2) Employ inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation. (3) Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. (4) Purify the compound using column chromatography or recrystallization, verifying purity via melting point analysis and NMR spectroscopy. Document reagent sources, reaction temperatures, and catalyst concentrations to ensure reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of techniques is required:

- NMR Spectroscopy (¹H, ¹³C, DEPT, and 2D experiments) to confirm molecular structure and stereochemistry.

- Mass Spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy to identify functional groups (e.g., carbonyl or methyl groups).

- X-ray Crystallography (if crystalline) for absolute configuration determination. Ensure all spectra are annotated and cross-referenced with synthetic intermediates .

Q. How should initial biological activity assays for this compound be designed?

Begin with in vitro assays: (1) Select cell lines or enzyme targets based on structural analogs of this compound. (2) Use dose-response curves to calculate IC₅₀/EC₅₀ values, including positive (e.g., known inhibitors) and negative (vehicle-only) controls. (3) Validate assays via triplicate runs to assess reproducibility. (4) Include cytotoxicity assays (e.g., MTT) to rule out nonspecific effects. Document statistical methods (e.g., ANOVA) and software tools used for data analysis .

Q. What computational approaches predict the physicochemical properties of this compound?

Use quantum mechanical calculations (e.g., DFT) to optimize geometry and calculate dipole moments or HOMO-LUMO gaps. Molecular dynamics simulations can predict solubility and partition coefficients (logP). Software like Gaussian, Schrödinger Suite, or AutoDock requires inputting SMILES notation and validating results against experimental data (e.g., HPLC retention times). Cross-check predictions with databases like PubChem or ChEMBL .

Q. How to conduct a literature review focused on this compound’s structural analogs?

(1) Search scholarly databases (SciFinder, PubMed, Web of Science) using keywords like “methyl derivatives” and “structure-activity relationships.” (2) Filter results by publication date (last 10 years) and impact factor. (3) Use citation tracking tools (e.g., Google Scholar’s “Cited by”) to identify seminal papers. (4) Organize findings into a comparative table highlighting biological targets, assay conditions, and gaps in knowledge .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound across studies?

Conduct a meta-analysis: (1) Compare assay conditions (e.g., cell line viability, incubation time, solvent used). (2) Replicate conflicting experiments under standardized protocols. (3) Apply multivariate statistical models to identify confounding variables (e.g., batch-to-batch compound variability). (4) Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities independently. Transparently report discrepancies in supplemental materials .

Q. What strategies optimize synthetic yield of this compound while minimizing byproducts?

(1) Perform reaction kinetic studies to identify rate-limiting steps. (2) Screen catalysts (e.g., palladium vs. nickel) and solvents (polar aprotic vs. ethers) using Design of Experiments (DoE) software. (3) Employ flow chemistry for precise temperature and mixing control. (4) Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare yields across 3-5 independent syntheses and report mean ± SD .

Q. How to design multi-parametric assays to elucidate this compound’s mechanism of action?

Combine orthogonal methods: (1) Transcriptomics (RNA-seq) to identify differentially expressed genes. (2) Proteomics (LC-MS/MS) to assess protein expression changes. (3) Metabolomics (NMR or GC-MS) to track metabolic shifts. (4) Integrate data using pathway analysis tools (IPA, KEGG). Validate hypotheses via CRISPR knockouts or siRNA silencing of candidate targets. Ensure assays include biological replicates and randomization to minimize bias .

Q. What statistical approaches are suitable for analyzing high-throughput screening data involving this compound?

Apply robust methods: (1) Normalize data using Z-scores or percentile ranks. (2) Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure). (3) Use machine learning (random forests, SVM) to classify active vs. inactive compounds. (4) Perform cluster analysis to group compounds by activity profiles. Validate models via cross-validation (k-fold) and external datasets. Report sensitivity, specificity, and AUC-ROC values .

Q. How to validate novel molecular targets of this compound using in vivo models?

(1) Select genetically modified organisms (e.g., knockout mice) lacking the hypothesized target. (2) Administer this compound and compare phenotypic outcomes to wild-type controls. (3) Use PET or SPECT imaging to track compound distribution and target engagement. (4) Perform ex vivo analyses (Western blot, immunohistochemistry) to quantify target expression. Include power calculations to determine sample size and blinded scoring to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.